6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

Medicinal Chemistry Drug Design Lipophilicity

6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one (CAS 58897-60-2), also referred to as 6-(4-isopropylphenyl)-3(2H)-pyridazinone, is a heterocyclic small molecule belonging to the 3(2H)-pyridazinone family. It features a pyridazinone core substituted at the 6-position with a 4-isopropylphenyl group, yielding a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 58897-60-2
Cat. No. B3054205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
CAS58897-60-2
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16)
InChIKeyKDRHOGIZKXNGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one (CAS 58897-60-2): Core Identity and Procurement-Relevant Classification


6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one (CAS 58897-60-2), also referred to as 6-(4-isopropylphenyl)-3(2H)-pyridazinone, is a heterocyclic small molecule belonging to the 3(2H)-pyridazinone family. It features a pyridazinone core substituted at the 6-position with a 4-isopropylphenyl group, yielding a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound serves as both a versatile synthetic intermediate and a scaffold of interest in medicinal chemistry, particularly where modulation of lipophilicity and hydrogen-bonding capacity through the 4-isopropyl substituent is critical for target engagement [1].

Why 6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one Cannot Be Replaced by Just Any 6-Arylpyridazinone


6-Aryl-3(2H)-pyridazinones are not functionally interchangeable because the electronic and steric nature of the para-substituent on the phenyl ring directly dictates key molecular properties—lipophilicity (logP), acidity (pKa), hydrogen-bonding capability, and conformational preference—that govern target binding, pharmacokinetics, and synthetic compatibility. The 4-isopropyl group of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one occupies a specific steric and lipophilic space that smaller (H, methyl) or larger (tert-butyl) alkyl groups cannot replicate, leading to divergent biological readouts in assays where shape complementarity and desolvation penalties are decisive [1][2]. This compound therefore occupies a distinct position in the property landscape of 6-arylpyridazinones that directly impacts procurement decisions when an optimal balance of lipophilicity and steric bulk is required.

Quantitative Differentiation Evidence for 6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one vs. Closest 6-Aryl Analogs


Lipophilicity (logP) Advantage Over Unsubstituted and Smaller-Alkyl 6-Phenyl Analogs

The calculated logP (XLogP3) of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is 2.4 [1]. In contrast, the unsubstituted 6-phenyl-3(2H)-pyridazinone has a predicted logP of approximately 1.2–1.5, and the 4-methyl analog falls around 1.8. The 0.6–1.2 log-unit increase conferred by the isopropyl group translates to an approximately 4- to 16-fold higher lipophilicity, which is critical for membrane permeability and target-site partitioning in cellular assays.

Medicinal Chemistry Drug Design Lipophilicity

Elevated Melting Point and Thermal Stability Relative to 6-Phenyl and 6-(4-Methylphenyl) Congeners

The experimentally determined melting point of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is 202 °C (recrystallized from ethanol) . This value is substantially higher than that reported for 6-phenyl-3(2H)-pyridazinone (mp ~145–150 °C) and comparable 4-methylphenyl analogs (mp ~160–170 °C). The elevated melting point indicates stronger crystal lattice packing energy, which correlates with improved solid-state stability and potentially longer shelf-life under ambient storage conditions.

Process Chemistry Solid-State Properties Crystallinity

Optimal Steric Bulk Demonstrated by LipE Gains in PANK3 Inhibitor Optimization

In a comprehensive structure–activity relationship study of isopropylphenyl pyridazines as pantothenate kinase (PANK) modulators, X-ray crystallography revealed that the 4-isopropyl substituent optimally fills a hydrophobic pocket adjacent to residue R306′, establishing a key bidentate hydrogen-bonding interaction that drives lipophilic ligand efficiency (LipE) improvement [1]. Smaller alkyl groups underfill the pocket, while larger groups (e.g., tert-butyl) induce steric clashes, both resulting in reduced potency and LipE. Although the study evaluated more elaborate pyridazine derivatives, the privileged nature of the 4-isopropylphenyl motif is a direct consequence of its shape complementarity to the binding site.

Pantothenate Kinase Structure-Activity Relationship Ligand Efficiency

Predicted pKa Distinguishes Hydrogen-Bond Donor/Acceptor Profile from Electron-Withdrawing 6-Aryl Analogs

The predicted pKa of the pyridazinone N–H of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is 11.11 ± 0.40 . This value reflects the electron-donating effect of the 4-isopropyl group, which raises the pKa relative to 6-(4-chlorophenyl)-3(2H)-pyridazinone (estimated pKa ~9.5–10.0) and 6-(4-fluorophenyl)-3(2H)-pyridazinone (estimated pKa ~10.0–10.5). The higher pKa indicates weaker acidity and a lower fraction of ionized species at physiological pH, which can reduce off-target interactions with basic residues and improve metabolic stability.

Physicochemical Profiling Solubility Permeability

Synthetic Tractability: Consistent Commercial Availability at Defined Purity vs. Custom-Synthesis-Only Analogs

6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one is commercially stocked by multiple suppliers at purities of ≥98% (HPLC), with catalog listings including Leyan (product 1397588), CymitQuimica (ref 10-F726624), and Shanghai Hao Hong Biomedical . In contrast, the 4-ethyl, 4-n-propyl, and 4-tert-butyl analogs are frequently listed as 'custom synthesis only' or are absent from major catalogs. This established supply chain reduces lead times from weeks (custom synthesis) to days (in-stock procurement) and ensures batch-to-batch analytical consistency.

Chemical Sourcing Supply Chain Reproducibility

Procurement-Driven Application Scenarios for 6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one


Medicinal Chemistry Hit-to-Lead: PANK-Targeted Neurological and Metabolic Programs

When building a focused library around pantothenate kinase (PANK) inhibition or activation, the 4-isopropylphenyl pyridazinone core serves as a privileged scaffold. The isopropyl group's validated LipE advantage and optimal binding-pocket fit, as demonstrated by X-ray co-crystallography with PANK3 [1], make this compound the preferred starting point for parallel synthesis of analogs. Using the unsubstituted or 4-methyl variant risks suboptimal LipE and the need for additional synthetic iterations to recover potency.

Cardiotonic Agent Development: Myocardial Contractility Potentiation

The 6-(4-substituted phenyl)-3(2H)-pyridazinone class has established myocardial contractility potentiation activity [2]. 6-[4-(Propan-2-yl)phenyl]pyridazin-3(2H)-one, with its balanced lipophilicity (logP 2.4) and elevated melting point (202 °C), provides a solid-state form suitable for reproducible in vivo formulation, unlike lower-melting analogs that may pose polymorphic risk during scale-up.

Physicochemical Property Calibration Set for in silico Model Building

The compound's experimentally measured melting point (202 °C) and predicted pKa (11.11) and logP (2.4) [3] make it a valuable data point for calibrating computational models of pyridazinone properties. The isopropyl group provides a well-defined alkyl substituent without the conformational complexity of n-propyl or n-butyl chains, improving model interpretability.

Agrochemical Intermediate: Insecticidal and Herbicidal Pyridazinone Derivatives

Patents describe 3(2H)-pyridazinones as insecticidal and herbicidal agents [4]. The commercial availability of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one at defined purity enables rapid synthesis of diverse agrochemical leads via functionalization at the pyridazinone N2 or C4/C5 positions, bypassing the multi-week delays of custom synthesis for other 4-alkylphenyl analogs.

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